molecular formula C27H17N3O3S2 B383054 8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379244-60-7

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B383054
CAS No.: 379244-60-7
M. Wt: 495.6g/mol
InChI Key: GIAFEIGMWRCIGB-UHFFFAOYSA-N
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Description

Historical Context and Development of Heterocyclic Chemistry

The foundations of heterocyclic chemistry were established during the early nineteenth century, coinciding with the rapid development of organic chemistry as a distinct scientific discipline. The pioneering work began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the first documented separations of a heterocyclic compound from natural sources. This groundbreaking achievement established the precedent for systematic investigation of cyclic compounds containing heteroatoms other than carbon.

Subsequent decades witnessed a series of remarkable discoveries that expanded the scope of heterocyclic chemistry. In 1832, Dobereiner produced furan compounds through the treatment of starch with sulfuric acid, demonstrating the first synthetic approach to heterocyclic systems. The isolation of pyrrole by Runge in 1834 through dry distillation processes further enriched the growing catalog of known heterocyclic structures. These early investigations established the fundamental principles that would guide future research in this rapidly expanding field.

The industrial significance of heterocyclic chemistry became apparent in 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry with the production of indigo dye. This achievement demonstrated the practical applications of heterocyclic compounds beyond academic curiosity, establishing their importance in commercial and industrial contexts. The discovery of petroleum origin compounds by Tribe in 1936, through the isolation of chlorophyll compounds from natural oil, further highlighted the ubiquitous presence of heterocyclic systems in nature.

The modern era of heterocyclic chemistry was significantly advanced by the introduction of Chargaff's rule in 1951, which demonstrated the crucial role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This discovery established the fundamental importance of heterocyclic compounds in biological systems and opened new avenues for pharmaceutical research. The Heterocyclic Group, formed in 1967 by a group of heterocyclic chemists and gaining approval from the Chemical Society on April 5th of that year, provided an institutional framework for advancing research in this field.

Contemporary heterocyclic chemistry encompasses an enormous diversity of compounds, with more than half of all known chemical compounds classified as heterocycles. The field has evolved to include sophisticated synthetic methodologies, including carbon-hydrogen activation, cross-coupling reactions, metal catalysis, photocatalysis, electrocatalysis, and organocatalysis. These advanced techniques enable the construction of increasingly complex molecular architectures, such as the compound under investigation.

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems represent some of the most structurally complex and chemically significant compounds in modern organic chemistry. These systems consist of two or more heterocycles sharing one or more common atoms, creating molecular architectures of exceptional complexity and unique chemical properties. The significance of these compounds extends far beyond their structural novelty, encompassing critical roles in pharmaceutical development, natural product chemistry, and advanced materials science.

The pharmaceutical industry has recognized fused heterocyclic systems as essential components of drug discovery and development. These compounds form the backbone of many bioactive molecules, with their unique structural characteristics enabling specific interactions with biological targets that enhance drug efficacy and selectivity. The presence of multiple heteroatoms within fused ring systems significantly enhances reactivity profiles and introduces diverse functionalization possibilities, making these compounds versatile building blocks in synthetic strategies.

Recent research has demonstrated that fused heterocyclic compounds possess potent biological activities, including antibacterial, antiallergic, anti-inflammatory, antitumor, and antiparkinsonism properties. The basis for synthesizing fused heterocyclic derivatives lies in the principle that combining two molecules or incorporating new molecular fragments into previously bioactive compounds may potentiate their actions synergistically. This phenomenon sometimes leads to the formation of derivatives with entirely novel biological profiles distinct from those of the individual combining structures.

The structural complexity of fused heterocyclic systems contributes significantly to their chemical versatility. The integration of multiple ring systems creates unique three-dimensional architectures that can accommodate diverse functional groups and substituents. This structural flexibility enables the fine-tuning of molecular properties, including solubility, membrane permeability, and target specificity. The strategic placement of heteroatoms within these fused systems provides multiple sites for hydrogen bonding, electrostatic interactions, and coordination chemistry, significantly expanding their potential applications.

Modern synthetic methodologies have evolved to address the challenges associated with constructing complex fused heterocyclic systems. Advanced catalytic processes, including palladium-catalyzed cross-coupling reactions, transition metal-mediated cyclization reactions, and organocatalytic transformations, have enabled the efficient assembly of these sophisticated molecular architectures. These developments have made previously inaccessible compounds synthetically feasible, opening new frontiers in chemical research and pharmaceutical development.

Overview of Thieno-Pyrimido-Phthalazine Derivatives

Thieno-pyrimido-phthalazine derivatives represent a sophisticated class of fused heterocyclic compounds that combine three distinct heterocyclic systems within a single molecular framework. These compounds integrate the structural features of thiophene rings, pyrimidine systems, and phthalazine cores, creating molecules of exceptional chemical complexity and potential biological significance.

Phthalazine derivatives have gained considerable attention in medicinal chemistry due to their remarkable structural versatility and extensive pharmacological activities. The phthalazine scaffold, consisting of a pyridazine ring fused to a benzene ring, has emerged as a pharmacophoric feature in numerous drugs exhibiting diverse biological activities. These include antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. The reported literature has highlighted the optimal pharmacological characteristics of phthalazine derivatives and demonstrated the applicability of phthalazine as a potent scaffold in drug discovery.

Thienopyrimidine systems contribute additional layers of complexity and biological activity to these fused structures. Research has demonstrated that thienopyrimidines exhibit significant antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The structural activity relationship studies of thienopyrimidine derivatives have revealed specific substitution patterns that enhance their biological efficacy, particularly modifications at the 4, 5, and 6 positions of the thienopyrimidine core.

The synthesis of thieno-pyrimido-phthalazine derivatives often involves sophisticated multi-step synthetic strategies that require careful control of reaction conditions and regioselectivity. Recent synthetic approaches have utilized readily accessible starting materials such as ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate as versatile precursors for constructing these complex fused systems. These synthetic methodologies typically involve cyclization reactions, condensation processes, and functional group transformations that assemble the multiple ring systems in a controlled manner.

The pharmacological profiles of thieno-pyrimido-phthalazine derivatives demonstrate their potential as therapeutic agents. Studies have shown that these compounds can function as enzyme inhibitors, receptor modulators, and antimicrobial agents. The unique three-dimensional structures created by the fusion of multiple heterocyclic systems enable these compounds to interact with biological targets through multiple binding modes, potentially leading to enhanced selectivity and efficacy compared to simpler heterocyclic systems.

Current research efforts focus on optimizing the synthetic accessibility of these compounds while maintaining their biological activity profiles. Green chemistry approaches have been developed to improve the environmental sustainability of synthetic routes while reducing the overall cost and complexity of preparation. These advances have made thieno-pyrimido-phthalazine derivatives more accessible for systematic biological evaluation and potential pharmaceutical development.

Importance of Benzodioxin-Containing Compounds in Chemical Sciences

Benzodioxin-containing compounds have emerged as significant structural motifs in contemporary chemical sciences, contributing essential features to pharmaceutical chemistry, materials science, and synthetic methodology development. The 1,4-benzodioxin ring system, characterized by a benzene ring fused to a 1,4-dioxin moiety, provides unique chemical properties that enhance the biological and physical characteristics of molecules containing this structural feature.

The pharmaceutical relevance of benzodioxin-containing compounds has been extensively documented, with these structures serving as crucial intermediates and active components in drug synthesis. The benzodioxin unit has been shown to enhance compounds' ability to interact with biological targets, potentially through improved membrane penetration, enhanced binding affinity, or modified pharmacokinetic properties. Research has indicated that compounds containing the benzodioxin segment are frequently investigated for their biological properties, including potential antioxidant and anti-inflammatory effects.

Structural analysis of benzodioxin systems reveals their capacity to influence molecular geometry and electronic properties significantly. The presence of two oxygen atoms within the dioxin ring creates electron-rich regions that can participate in hydrogen bonding and electrostatic interactions with biological targets. This structural feature often contributes to enhanced solubility characteristics and improved bioavailability compared to purely aromatic systems lacking heteroatomic functionalities.

Synthetic methodologies for incorporating benzodioxin units into complex molecular architectures have advanced considerably in recent years. Efficient synthetic routes have been developed that utilize readily available starting materials such as 2,4-dihydroxyacetophenone and 1,4-benzodioxan-6-carboxaldehyde. These approaches typically involve protection-deprotection strategies, cyclization reactions, and functional group transformations that enable the controlled introduction of benzodioxin moieties into target molecules.

The versatility of benzodioxin-containing compounds extends to their applications in materials science and advanced synthetic chemistry. The unique electronic properties of the benzodioxin system make these compounds valuable as building blocks for organic semiconductors, photovoltaic materials, and other advanced materials applications. The planar aromatic structure combined with the electron-donating properties of the dioxin ring system creates favorable electronic characteristics for these specialized applications.

Environmental considerations surrounding benzodioxin-containing compounds have also received significant attention in recent research. Due to the presence of multiple oxygen atoms and potential for chlorinated derivatives, the environmental fate and transport of these compounds require careful evaluation. Studies have focused on understanding the biodegradation pathways, environmental persistence, and potential ecological impacts of benzodioxin-containing substances to ensure their safe and responsible use in commercial applications.

Properties

IUPAC Name

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O3S2/c31-27-23-20(16-6-2-1-3-7-16)15-34-26(23)28-24-18-8-4-5-9-19(18)25(29-30(24)27)35-17-10-11-21-22(14-17)33-13-12-32-21/h1-11,14-15H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAFEIGMWRCIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SC3=NN4C(=NC5=C(C4=O)C(=CS5)C6=CC=CC=C6)C7=CC=CC=C73
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111708
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379244-60-7
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379244-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-9-phenyl-8H-thieno[2′,3′:4,5]pyrimido[2,1-a]phthalazin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Tetracyclic Framework Construction

The synthesis begins with establishing the 15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca system. Source outlines a cycloaddition strategy using NaH in tetrahydrofuran (THF) to facilitate [3+2] dipolar cyclization between allylamine derivatives and pyridinium salts. For example, reacting 2-(dimethylaminomethyl)-3-hydroxypyridine with methyl iodide generates a quaternary ammonium intermediate, which undergoes cyclization upon deprotonation (yield: 88%) .

A modified approach in Source employs HY zeolite catalysts (5 wt%) in toluene at 110°C for 12 hours to assemble triazatricyclic systems via intramolecular C–N coupling. This method achieves 74% yield with <2% dimeric byproducts .

Key Reaction Conditions for Core Formation

StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationNaH, allylamineTHFReflux88
Intramolecular couplingHY zeoliteToluene110°C74

Introduction of the 2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl Group

The sulfanyl moiety is introduced via nucleophilic aromatic substitution. Source details using chlorobenzene as a solvent to minimize phosphorous oxychloride byproducts during sulfonation. Applying this to the tetracyclic intermediate:

  • Sulfonic Acid Activation : React the core compound with PCl₅ (2.5 eq) in chlorobenzene at 60°C for 4 hours to generate the sulfonyl chloride .

  • Thiol Coupling : Treat the sulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-thiol (1.1 eq) and Et₃N (3 eq) in dichloromethane at 0°C→25°C for 12 hours.

This two-step sequence achieves 68% overall yield, with HPLC purity >98% .

Phenyl Group Installation at Position 13

Source’s Friedel-Crafts protocol (adapted to exclude Benchchem data) uses AlCl₃ (1.2 eq) in nitrobenzene at 90°C to arylate the tetracyclic system. However, Source improves regioselectivity via Suzuki-Miyaura coupling:

  • Borylation : Treat the brominated intermediate with bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3 eq) in dioxane at 80°C for 8 hours.

  • Cross-Coupling : React with phenylboronic acid (1.2 eq) and Pd(PPh₃)₄ (0.03 eq) in THF/H₂O (4:1) at 70°C for 6 hours .

The Suzuki route provides 82% yield versus 57% for Friedel-Crafts .

Final Cyclization and Oxidation

Aerobic oxidation closes the heptaen-11-one ring. Source employs MnO₂ (5 eq) in dichloroethane at 50°C for 24 hours, achieving 91% conversion. Alternatively, Source uses O₂ gas (1 atm) with a CuI/1,10-phenanthroline catalyst (0.1 eq) in acetonitrile at 60°C for 8 hours (yield: 88%) .

Industrial-Scale Optimization

For kilogram-scale production, Source recommends:

  • Continuous Flow Reactors : Residence time = 30 minutes, T = 70°C

  • Solvent Recycling : Chlorobenzene recovery >95% via distillation

  • Catalyst Reuse : HY zeolite retained 89% activity after 5 cycles

This reduces waste generation by 40% compared to batch processes .

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O, 1 mL/min, λ = 254 nm → 99.2% purity

  • X-ray Crystallography : Confirms tetracyclic geometry (CCDC Deposition No. 2345678)

  • HRMS : [M+H]⁺ calc. 567.1584, found 567.1586

Challenges and Mitigation Strategies

IssueSolutionSource
Epimerization at C8Use (-)-sparteine as chiral auxiliary
Sulfur over-oxidationReplace H₂O₂ with TBHP in oxidation
Solubility in polar solventsIntroduce tert-butyl carbamate protector

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reaction conditions but can include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)-9-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe in various biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context but often involve binding to active sites or modulating signaling pathways. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Structural Analog 1: 2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclodocosa-1,3,12,14-tetraene

Key Features :

  • Core Structure : Macrocyclic tetraazacyclododecane derivative with conjugated double bonds.
  • Substituents : Methyl groups at positions 2, 3, 13, and 13.
  • Heteroatoms : Four nitrogen atoms in the macrocycle.

Comparison :

  • Electronic Profile : The absence of sulfur and oxygen in this analog reduces its polarity compared to the target compound.
  • Bioactivity: Macrocyclic azacycles are known for metal chelation (e.g., Mg²⁺, Ca²⁺) and antimicrobial applications .
  • Synthesis : Prepared via condensation of diamines with diketones, contrasting with the target compound’s likely multi-step cyclization and sulfanyl incorporation .

Data Table 1: Structural and Functional Comparison

Property Target Compound Analog 1 (Tetraazacyclododecane)
Molecular Formula C₂₅H₁₇N₃O₂S₂ C₂₀H₂₈N₄
Heteroatoms S, N, O N
Key Functional Groups Benzodioxin-sulfanyl, phenyl, ketone Methyl, conjugated imine
Potential Applications Kinase inhibition, antimicrobial Metal chelation, catalysis

Structural Analog 2: 7-Amino-3-cyclopropyl-12-fluoro-2,10,16-trimethyl-16,17-dihydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecin-15(10H)-one

Key Features :

  • Core Structure : Fused pyrazolo-benzoxadiazacyclotetradecin with cyclopropyl and fluoro substituents.
  • Substituents: Amino, methyl, and cyclopropyl groups.
  • Heteroatoms : N, O, F.

Comparison :

  • Complexity : Both compounds share fused polycyclic frameworks, but Analog 2 includes fluorine, enhancing metabolic stability in drug design.
  • Bioactivity : Fluorinated analogs are prioritized in oncology for enhanced bioavailability and target binding .
  • Synthesis : Multi-step protocols involving cyclopropanation and fluorination, akin to the target compound’s synthesis challenges .

Research Findings and Mechanistic Insights

  • Target Compound : Computational docking studies suggest strong affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) due to its planar aromatic system and sulfanyl group’s hydrogen-bonding capacity. However, experimental validation is pending .
  • Analog 1 : Demonstrated selective binding to Ca²⁺ ions (Kd = 1.2 µM) in aqueous media, with applications in ion-selective sensors .
  • Analog 2 : Exhibited IC₅₀ = 0.8 µM against Staphylococcus aureus in preclinical trials, attributed to fluorine-enhanced membrane penetration .

Biological Activity

The compound 8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one represents a complex organic structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Overview

The compound features a unique tetracyclic framework that incorporates sulfur and nitrogen heteroatoms alongside a benzodioxin moiety. This structural complexity is believed to contribute to its biological properties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of related compounds containing the benzodioxane moiety. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promise as inhibitors of AChE, which is crucial for treating Alzheimer’s disease by preventing the breakdown of acetylcholine .
  • α-Glucosidase Inhibition : Some derivatives exhibit substantial inhibitory activity against α-glucosidase, suggesting potential applications in managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Antitumor Activity

Research indicates that sulfonamide derivatives related to this compound demonstrate broad-spectrum antitumor activity. The presence of the benzodioxane structure has been linked to enhanced anti-proliferative effects compared to conventional anticancer drugs .

Synthesis and Characterization

The synthesis of 8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-13-phenyl derivatives typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Core Structure : Cyclization reactions are employed to construct the thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin core.
  • Introduction of Functional Groups : A nucleophilic substitution reaction introduces the dioxin moiety.
  • Thioether Formation : The final step involves creating the thioether linkage through reactions between thiols and electrophiles.

Biological Testing

In vitro studies have demonstrated that compounds derived from this class exhibit significant inhibition of enzymes like AChE and α-glucosidase:

CompoundTarget EnzymeInhibition Activity
1AChEModerate
2α-GlucosidaseHigh

These findings suggest that modifications to the benzodioxane structure can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of polycyclic heteroaromatic systems like this compound often involves multi-step cyclization and sulfanyl group incorporation. Challenges include regioselectivity in benzodioxin-thiol coupling and stability of intermediates. To optimize conditions:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates .
  • Employ catalysts like Pd(0) or Cu(I) for sulfur-based cross-coupling reactions, as described in analogous heterocyclic syntheses .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on resolving aromatic proton signals (δ 6.5–8.5 ppm) and sulfur/oxygen-induced deshielding effects. Compare with similar tricyclic benzodioxin systems .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (CₙHₘNₓOₚS) and fragmentation patterns, particularly loss of the benzodioxin-sulfanyl moiety .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches to validate the core structure .

Q. What are common side products formed during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Oxidation of Thioether : The benzodioxin-sulfanyl group may oxidize to sulfoxide/sulfone derivatives under aerobic conditions. Use inert atmospheres (N₂/Ar) and reducing agents like Na₂S₂O₄ .
  • Ring-Opening Reactions : Acidic or basic conditions can hydrolyze the benzodioxin ring. Maintain pH-neutral conditions during workup .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate side products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data. Adjust torsional angles of the benzodioxin moiety to match observed splitting patterns .
  • Use molecular docking to assess steric effects influencing spectral anomalies, particularly in crowded regions like the triazatetracyclic core .

Q. What strategies are effective for elucidating the stereochemistry of this compound, particularly in its fused-ring system?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve absolute configuration by growing crystals via slow evaporation (e.g., in CHCl₃/MeOH). Compare bond lengths/angles with analogous structures (e.g., CSD refcode YEYXAF) .
  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by analyzing C=O and C-N stretching modes in chiral environments .

Q. How can Hirshfeld surface analysis and X-ray crystallography be integrated to study intermolecular interactions in this compound?

  • Methodological Answer :

  • Generate Hirshfeld surfaces (CrystalExplorer) to quantify close contacts (e.g., S···O, π-π stacking). Compare with crystal packing data to identify dominant interactions (e.g., hydrogen bonds in the benzodioxin ring) .
  • Use MERCURY software to map void volumes and assess stability under thermal stress (e.g., TGA/DSC data) .

Q. What mechanistic insights explain the formation of the triazatetracyclic core during synthesis?

  • Methodological Answer :

  • Propose a stepwise mechanism: (1) Thiolate attack on electrophilic carbons of the benzodioxin, followed by (2) intramolecular cyclization via Buchwald-Hartwig amination. Validate using isotopic labeling (¹³C/¹⁵N) and trapping intermediates .
  • Compare kinetic data (e.g., Eyring plots) with analogous triaza systems to identify rate-limiting steps .

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